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Introduction and Drug Status

Nedocromil sodium is a pyranoquinoline dicarboxylic acid derivative developed as an anti-inflammatory

agent for the preventive management of asthma. First approved in the United States in 1992, it was marketed

under the brand name Tilade by Pfizer Laboratories. Nedocromil sodium functions as a mast cell stabilizer

and exhibits broader anti-inflammatory properties through multiple mechanisms affecting various

inflammatory cells involved in the asthma pathway. Classified chemically as a pyranoquinoline, its

molecular formula is C₁₉H₁₅NNa₂O₇ with a molecular weight of 415.3 [1]. The drug is characterized by its

yellow color and high solubility in water, making it suitable for formulation as a metered-dose inhaler.

Despite its initial approval and established efficacy profile, inhalation products containing nedocromil

were withdrawn from the U.S. market by King Pharmaceuticals on April 30, 2008 [2]. This withdrawal

represents a significant consideration for researchers investigating historical asthma treatments or

considering potential reformulation approaches. Nevertheless, understanding nedocromil's mechanism of

action and clinical profile remains valuable for drug development efforts targeting similar inflammatory

pathways in respiratory diseases. The pharmacological characteristics and clinical trial data of nedocromil

continue to offer insights into alternative approaches to asthma management beyond mainstream

corticosteroid therapies.
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Mechanism of Action

Cellular and Molecular Mechanisms

Nedocromil sodium exhibits a multifaceted anti-inflammatory action that distinguishes it from

bronchodilators and corticosteroids. The drug demonstrates significant inhibitory effects on various

inflammatory cells central to the asthma pathogenesis cascade, including eosinophils, neutrophils,

macrophages, mast cells, monocytes, and platelets [1]. Unlike many asthma medications, nedocromil

sodium possesses no direct bronchodilator activity, nor does it exhibit antihistaminic or corticosteroid

properties [1]. Its primary value lies in preventing the inflammatory processes that underlie asthma

symptoms rather than reversing established bronchoconstriction.

At the molecular level, nedocromil sodium has been shown to inhibit the activation and mediator release

from inflammatory cells. In vitro studies using bronchoalveolar lavage cells from antigen-sensitized primates

demonstrated that nedocromil sodium suppresses the release of key mediators including histamine,

leukotriene C4, and prostaglandin D2 [1]. Similar investigations with human bronchoalveolar cells

revealed inhibition of histamine release from mast cells and β-glucuronidase release from macrophages. This

inhibition extends to mediators derived from both the lipoxygenase and cyclo-oxygenase pathways of

arachidonic acid metabolism [3].

A particularly significant mechanism involves nedocromil sodium's ability to modulate chloride ion

channels across multiple cell types. Research indicates that the drug can inhibit chloride ion flux in mast

cells, epithelial cells, and neurons, potentially explaining its capacity to prevent diverse responses such as

mast-cell degranulation, reactions to airway osmolarity changes, and neuronal activation [4]. This chloride

channel modulation may represent a unifying hypothesis for nedocromil sodium's effects across different

cell types involved in asthma. Additionally, the drug's mechanism may involve inhibition of axon reflexes

and reduction in the release of sensory neuropeptides such as substance P, neurokinin A, and calcitonin gene-

related peptides, thereby attenuating bradykinin-induced bronchoconstriction [3].

Signaling Pathway Diagram
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The following diagram illustrates the key molecular and cellular interactions in nedocromil sodium's

mechanism of action:
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This diagram illustrates nedocromil sodium's primary mechanisms, showing its multimodal inhibition of

inflammatory cells and mediator release, chloride channel modulation, and interruption of neural pathways

that collectively contribute to its preventive anti-inflammatory effects in asthma management.

Clinical Efficacy and Trial Data

Asthma Management Outcomes
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Clinical studies conducted with nedocromil sodium demonstrated significant efficacy in asthma

management across various patient populations. The worldwide clinical trial experience with Tilade

(nedocromil sodium) encompassed 6,469 patients, including 993 pediatric patients aged 6 through 11 years

[1]. Evidence from these studies indicated that the four times daily regimen proved more effective than

twice-daily administration, though less frequent administration could be considered in patients who achieved

good control. The therapeutic effects of nedocromil sodium typically became apparent within the first two

weeks of treatment, with optimal benefits developing after approximately 4 weeks of regular use [2].

In a 14-week, double-blind, placebo-controlled, parallel-group trial conducted across five centers with

120 asthma patients, nedocromil sodium demonstrated significant superiority over placebo across multiple

endpoints [1]. Participants in this study had previously been controlled using only sustained-release

theophylline and β₂-agonists. The study employed a systematic withdrawal of concomitant medications, with

theophylline discontinued after two weeks and oral β₂-agonists stopped after four weeks, while β₂-agonist

metered dose inhalers remained available as needed. Efficacy assessments included daily symptom scores

recorded by patients using diary cards, with measurements for nighttime asthma (0-2 scale), daytime asthma

(0-5 scale), and cough (0-5 scale).

Table 1: Efficacy Outcomes from 14-Week Placebo-Controlled Trial [1]

Assessment
Variable

Time
Period

Nedocromil
Mean

Placebo
Mean

Statistical
Significance

Daytime Asthma Weeks 7-14 1.26 2.08 p < 0.05

Nighttime Asthma Weeks 7-14 0.67 0.96 p < 0.01

Cough Weeks 7-14 0.68 1.49 p < 0.05

Patient's Opinion Week 14 2.27 3.55 p < 0.01

Clinician's Opinion Week 14 2.13 3.48 p < 0.01

FEV₁ (liters) Week 2 2.69 2.18 p < 0.01

FEV₁ (liters) Week 6 2.65 2.15 p < 0.01
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Assessment
Variable

Time
Period

Nedocromil
Mean

Placebo
Mean

Statistical
Significance

FEV₁ (liters) Week 10 2.55 2.15 p < 0.01

FEV₁ (liters) Week 14 2.59 2.10 p < 0.01

The improvement in FEV₁ observed in the nedocromil sodium group compared to placebo was evident as

early as week 2 and maintained throughout the 14-week study period [1]. Both patients and clinicians rated

nedocromil sodium significantly more effective than placebo based on a five-point scale where lower scores

indicated better perceived effectiveness. This comprehensive assessment demonstrated that nedocromil

sodium provided meaningful improvements in both subjective symptom control and objective pulmonary

function measurements when added to an as-needed inhaled β₂-adrenergic bronchodilator regimen.

Comparative Clinical Studies

In an eight-week, double-blind, parallel-group trial conducted across 12 centers, nedocromil sodium was

compared to cromolyn sodium and placebo in 306 randomized patients [1]. All participants were dependent

on sustained-release theophylline prior to the study, which was discontinued before initiating test treatments.

The primary efficacy variable was a summary symptom score derived by averaging the scores for daytime

asthma, nighttime asthma, and cough. The results demonstrated that both nedocromil sodium and cromolyn

sodium showed significant improvements compared to placebo, with cromolyn sodium showing a slight

advantage over nedocromil sodium for some parameters.

Table 2: Comparative Efficacy: Nedocromil Sodium vs. Cromolyn Sodium vs. Placebo [1]

Variable
Time
Period

Nedocromil
Mean

Placebo
Mean

Cromolyn
Sodium Mean

Statistical
Significance

Summary
Score

Weeks 3-
8

1.30 1.76 1.13 Nedocromil >
Placebo (p<0.001)

Daytime
Asthma

Weeks 3-
8

1.59 2.05 1.41 Nedocromil >
Placebo (p<0.001)
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| Nighttime Asthma | Weeks 3-8 | 0.91 | 1.23 | 0.70 | Nedocromil > Placebo (p<0.01) Cromolyn >

Nedocromil (p<0.05) |

A Cochrane systematic review of nedocromil sodium for chronic asthma in children analyzed 15

randomized placebo-controlled trials with 1,422 children (837 males and 585 females) [5]. The review found

that short-term studies (duration between 4-12 weeks) demonstrated that nedocromil sodium produced

significant improvement in several efficacy measures compared to placebo, including FEV₁, FVC, FEV₁ %

predicted, PC20 FEV₁, evening PEF, and symptom scores. Parents' assessment of efficacy significantly

favored nedocromil sodium over placebo (odds ratio 0.5, 95% CI 0.3 to 0.8). The review noted that two

large long-term studies using nedocromil sodium for six months and four to six years showed conflicting

results regarding symptom-free days, potentially reflecting differences in baseline asthma severity or

publication bias.

Administration and Dosing Protocol

Inhalation Technique and Device Preparation

Proper inhalation technique is critical for optimizing nedocromil sodium delivery to the bronchial tree.

The Tilade inhaler was a pressurized metered-dose aerosol suspension containing micronized nedocromil

sodium and sorbitan trioleate, with dichlorotetrafluoroethane and dichlorodifluoromethane serving as

propellants [1]. Each canister contained 210 mg of nedocromil sodium, with each actuation delivering 1.75

mg nedocromil sodium from the mouthpiece after metering 2.00 mg from the valve. Significantly, each 16.2

g canister provided at least 104 metered actuations, after which the delivery consistency could not be

guaranteed and the unit required replacement [1].

Device priming represented an essential first step in ensuring proper medication delivery. Prior to initial use,

the canister required priming with three actuations [2]. If the canister remained unused for more than seven

days, re-priming with three actuations was necessary. The priming procedure involved: (1) inserting the

metal canister firmly into the clean mouthpiece according to manufacturer's instructions; (2) removing the

cover from the mouthpiece; (3) shaking the inhaler thoroughly; and (4) pressing the top of the canister to

spray the medicine into the air three times, which ensured the inhaler produced a fine mist indicating proper

function [2].
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For administration, patients could utilize either the open-mouth or closed-mouth method:

Open-mouth method: The mouthpiece was positioned approximately 1-2 inches (2 finger-widths) in
front of the widely opened mouth, carefully aimed to ensure the spray did not contact the roof of the

mouth or tongue. Patients were advised to close their eyes just before spraying to prevent ocular
exposure [2].

Closed-mouth method: The mouthpiece was placed in the mouth between the teeth and over the
tongue with lips closed tightly around it, ensuring the tongue or teeth did not obstruct the opening [2].

The inhalation sequence involved: (1) holding the inhaler upright with mouthpiece pointing downward; (2)

removing the mouthpiece cover and checking for foreign objects; (3) shaking the inhaler 3-4 times; (4)

exhaling slowly and completely away from the mouthpiece; (5) positioning the mouthpiece appropriately

based on the chosen method; (6) tilting the head back slightly while beginning slow, deep inhalation through

the mouth and simultaneously pressing the canister once; (7) continuing inhalation for 3-4 seconds to

achieve a full breath; (8) holding breath for up to 10 seconds; and (9) breathing out slowly [2]. If multiple

puffs were prescribed, patients were instructed to wait approximately one minute between puffs.

Dosing Regimen and Adjustments

The recommended dosage for both adults and pediatric patients aged 6 years and older was two inhalations

four times daily at regularly spaced intervals, providing a total daily dose of 14 mg [6] [7]. For patients

under good control on this four-times-daily regimen (evidenced by only occasional need for rescue

bronchodilators no more than twice weekly and absence of serious exacerbations with respiratory infections),

a trial of reduced frequency could be considered [6].

Dose reduction followed a stepdown approach: nedocromil sodium was first decreased to a three-times-

daily regimen, then after several weeks of maintained control, potentially reduced further to twice-daily

administration [6]. This cautious approach ensured that asthma control remained stable at each reduction

step. When concomitant bronchodilators were used, patients were advised to administer the bronchodilator

first, waiting at least two minutes before using nedocromil sodium to enhance deep lung penetration [2].

Table 3: Nedocromil Sodium Dosing Protocol Summary
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Parameter Specification

Standard Dosage 2 inhalations (1.75 mg each) four times daily

Total Daily Dose 14 mg

Minimum Age 6 years

Canister Priming 3 actuations before first use and if unused >7 days

Puffs per Canister 104 metered actuations

Dose Reduction Step down to 3 times daily, then to twice daily if controlled

Concomitant Bronchodilators Use bronchodilator first, wait ≥2 minutes before nedocromil

For patients using spacer devices, the technique was modified accordingly: the spacer was attached to the

inhaler according to manufacturer's directions, the inhaler and spacer were shaken 3-4 times, and after

actuating one puff into the spacer, the patient began inhaling slowly within 1-2 seconds, continuing for 5-10

seconds [2]. The breath was held for up to 10 seconds, followed by slow exhalation. Without removing the

mouthpiece, patients then breathed in and out slowly 2-3 times to ensure complete emptying of the spacer

device.

Pharmacological Properties

Pharmacokinetic Profile

Nedocromil sodium exhibits low systemic bioavailability when administered via inhalation, contributing to

its favorable safety profile. In a single-dose study involving 20 healthy adult subjects administered 3.5 mg

nedocromil sodium (two actuations of 1.75 mg each), the mean AUC was 5.0 ng·hr/mL with a mean Cₘₐₓ of

1.6 ng/mL attained approximately 28 minutes after dosing [1]. The mean elimination half-life was

approximately 3.3 hours, with urinary excretion over 12 hours averaging 3.4% of the administered dose, of

which about 75% was excreted within the first six hours.
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In a multiple-dose study, six healthy adult volunteers received a 3.5 mg single dose followed by 3.5 mg four

times daily for seven consecutive days [1]. No drug accumulation was observed with this regimen.

Following single and multiple-dose inhalations, urinary excretion accounted for 5.6% and 12% of the

administered drug, respectively. After intravenous administration to healthy adults, urinary excretion was

approximately 70%, indicating that the absolute bioavailability of nedocromil was approximately 8% for

single doses and 17% for multiple inhaled doses. Studies involving high oral doses (600 mg single dose, then

200 mg three times daily for seven days) demonstrated absolute bioavailability of less than 2%, confirming

minimal gastrointestinal absorption [1].

In asthmatic patients, pharmacokinetic parameters were generally consistent with healthy subjects. In a

multiple-dose study of 12 asthmatic adults given 3.5 mg single doses followed by 3.5 mg four times daily for

one month, both single and multiple-dose inhalations produced a mean peak plasma concentration of 2.8

ng/mL between 5 and 90 minutes, with a mean AUC of 5.6 ng·hr/mL and mean terminal half-life of 1.5 hours

[1]. The mean 24-hour urinary excretion after either single or multiple-dose administration represented

approximately 5% of the administered dose. Protein binding studies demonstrated that nedocromil is

approximately 89% bound to human plasma proteins over a concentration range of 0.5 to 50 µg/mL, with

reversible binding characteristics [1].

Safety and Adverse Effects

Nedocromil sodium demonstrated a favorable safety profile across clinical trials. The most commonly

reported adverse effect was unpleasant taste, which was generally mild and often abated with continued

therapy [5] [8]. Other reported adverse effects included headache, nausea, throat irritation, cough, chest

tightness, and dizziness, though these typically did not necessitate treatment discontinuation [8]. In pediatric

studies, the only significant side effect observed was unpleasant taste, with no significant short-term or long-

term adverse effects reported [5].

A Cochrane systematic review of nedocromil sodium in childhood asthma, which included 15 trials with

1,422 children, concluded that the medication has a very good safety profile with no significant short-term

or long-term adverse side effects [5]. This favorable safety assessment, particularly in pediatric populations,

represents an important consideration in asthma therapeutic development. The review specifically noted the

absence of significant treatment-related adverse events beyond the unpleasant taste reported by some

participants.
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Applications in Research and Clinical Practice

Pediatric Asthma Management

Nedocromil sodium has been evaluated extensively in pediatric populations, with studies demonstrating its

efficacy and safety profile in children. The Cochrane review analyzing 15 trials with 1,422 children (837

males and 585 females) found that nedocromil sodium produced significant improvement in several efficacy

measures compared to placebo [5]. Short-term studies (duration between 4-12 weeks) demonstrated benefits

in lung function parameters including FEV₁, FVC, FEV₁ % predicted, PC20 FEV₁, evening PEF, and

symptom scores. Parents' global assessment of efficacy significantly favored nedocromil over placebo, with

an odds ratio of 0.5 (95% CI 0.3 to 0.8) [5].

The Childhood Asthma Management Program (CAMP) study, a large long-term investigation, compared

nedocromil sodium with budesonide and placebo in children with mild-to-moderate asthma [5]. While the

study showed that nedocromil was effective in reducing symptoms and exacerbations compared with

placebo, it was less effective than inhaled budesonide. This finding contributed to positioning nedocromil

as an alternative rather than first-line preventive therapy, particularly in children with milder asthma forms.

The CAMP study represented one of the most comprehensive comparisons of these therapeutic approaches in

pediatric asthma, providing valuable insights for treatment algorithms.

In specific pediatric subpopulations, nedocromil sodium demonstrated particular utility. A study of children

following an acute asthma episode showed that early use of nedocromil sodium resulted in significant

improvements compared to placebo for all variables assessed, including daytime and nighttime asthma

symptoms, morning and evening peak expiratory flow, and use of rescue bronchodilators [5]. Another

trial focusing on asthma during viral season demonstrated nedocromil sodium's effectiveness in reducing

exacerbations triggered by respiratory infections, a common challenge in pediatric asthma management.

Other Clinical Applications

Beyond its primary indication for asthma prevention, nedocromil sodium has demonstrated efficacy in

ophthalmic applications. As a 2% ophthalmic solution (marketed as Alocril), nedocromil has been used

effectively for managing allergic conjunctivitis [3] [8]. Clinical studies have shown that nedocromil eye
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drops provide improved control of ocular pruritus and irritation associated with seasonal allergic

conjunctivitis (SAC) and vernal conjunctivitis compared to placebo [8]. Its mechanism in ocular applications

parallels that in asthma, involving mast cell stabilization and inhibition of inflammatory mediator release.

Research has also explored nedocromil sodium's potential in allergic rhinitis management, although this

application received less extensive investigation than asthma and ocular allergies [9]. The drug's

multifactorial anti-inflammatory effects, particularly its inhibition of mast cells, eosinophils, and other

inflammatory cells involved in allergic responses, provide a rational basis for its potential efficacy across

various allergic conditions. The ophthalmic formulation has been shown to be more potent than sodium

cromoglycate in treating chronic ocular allergic conditions like vernal keratoconjunctivitis, with a quicker

onset of effect on itching, grittiness, hyperemia, and keratitis [8].

Conclusion

Nedocromil sodium represents an important anti-inflammatory agent in respiratory and allergic diseases,

with a unique mechanism of action centered on mast cell stabilization and inhibition of multiple

inflammatory cell types. Despite its withdrawal from the U.S. market in 2008, the extensive clinical trial data

and well-characterized pharmacological profile continue to offer valuable insights for researchers and drug

development professionals. The compound's favorable safety profile, particularly in pediatric populations,

and its efficacy in preventing asthma symptoms and reducing bronchial hyperresponsiveness maintain its

relevance as a reference point in asthma therapeutic research.

The experimental protocols and application notes detailed in this document provide a comprehensive

framework for understanding nedocromil sodium's clinical applications and mechanistic underpinnings.

Future research directions may include exploration of novel formulations leveraging nedocromil's anti-

inflammatory properties, investigation of its potential applications in other inflammatory conditions, and

further elucidation of its chloride channel modulation effects that could inform development of next-

generation anti-inflammatory agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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